1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride
Overview
Description
“1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride” is an organic compound with a wide range of applications in the field of scientific research. It has a CAS Number of 42823-09-6 and a molecular weight of 297.67 .
Molecular Structure Analysis
The linear formula of “this compound” is CF3OC6H4NHC(=NH)NHC(=NH)NH2·HCl . The InChI code is 1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
1. Structural Characterization and Spectroscopy
- 15N NMR Spectroscopy of Biguanides : The study by Clement and Girreser (1999) investigated monoprotonated biguanides, including phenformin hydrochloride, through 15N NMR spectroscopy. They found that these hydrochlorides are best described by a 1,3-diazabutadienic skeleton with three amino groups, suggesting a specific structural framework for 1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride (Clement & Girreser, 1999).
2. Synthesis and Biocidal Properties
- Synthesis of Biguanide Derivatives : Abbas et al. (2017) synthesized new biguanide hydrochloride salts with different substitutions, including 1-substituted derivatives. Their research provides insights into the synthesis process that could be applicable to this compound (Abbas et al., 2017).
- Self-Sterilizing Polymeric Materials : Ikeda, Yamaguchi, and Tazuke (1986) discussed the incorporation of biguanide compounds, such as this compound, into polyacrylamide matrices for controlled release and biocidal applications (Ikeda, Yamaguchi, & Tazuke, 1986).
3. Antiproliferative and Antimicrobial Effects
- Antiproliferative Activity of Biguanides : Xu et al. (2021) studied the antiproliferative effects of biguanide derivatives, including trifluoromethoxy compounds, on cancer cell lines. This indicates potential applications in cancer treatment for compounds like this compound (Xu et al., 2021).
- Antimicrobial Properties of Biguanides : Studies like the one conducted by Sweeney, Raymer, and Lockwood (2003) on various biguanide derivatives, including their antimicrobial and antiproteolytic effects, suggest similar potential for this compound (Sweeney, Raymer, & Lockwood, 2003).
4. Analytical Techniques and Physicochemical Studies
- HPLC Analysis of Biguanides : Ali et al. (2015) discussed the role of High-Performance Liquid Chromatography (HPLC) in analyzing biguanides in biological and environmental samples, a method that could be used for this compound (Ali et al., 2015).
- Interaction with Membranes : Samart et al. (2014) investigated how biguanide compounds interact with membrane interfaces, which is crucial for understanding the behavior of this compound at cellular levels (Samart et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
Properties
IUPAC Name |
1-(diaminomethylidene)-2-[4-(trifluoromethoxy)phenyl]guanidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5O.ClH/c10-9(11,12)18-6-3-1-5(2-4-6)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGZGSCMHDUCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)OC(F)(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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